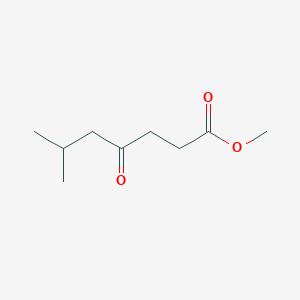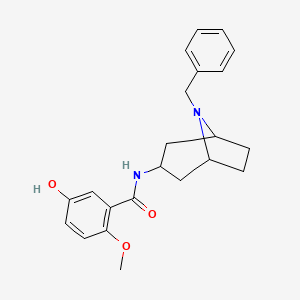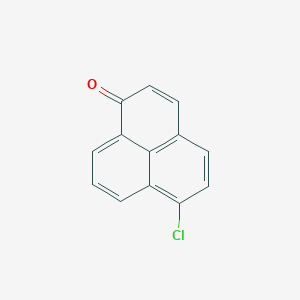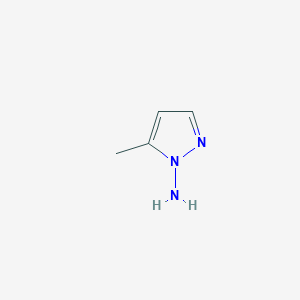
5-Methyl-1H-pyrazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-pyrazol-1-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring structure with two adjacent nitrogen atoms and a methyl group attached to the pyrazole ring. This structural configuration imparts unique chemical and biological properties to this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-1H-pyrazol-1-amine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reactions . Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Aryl halides and copper powder are commonly used for N-arylation reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and N-arylpyrazoles .
Applications De Recherche Scientifique
5-Methyl-1H-pyrazol-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-1H-pyrazol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Methyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various heterocyclic compounds further highlight its uniqueness .
Propriétés
Numéro CAS |
77202-03-0 |
|---|---|
Formule moléculaire |
C4H7N3 |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
5-methylpyrazol-1-amine |
InChI |
InChI=1S/C4H7N3/c1-4-2-3-6-7(4)5/h2-3H,5H2,1H3 |
Clé InChI |
QWQCJKIQMKXMNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



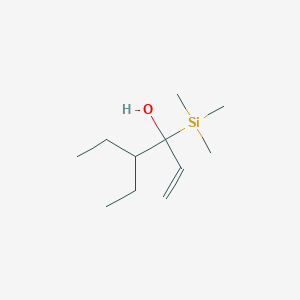
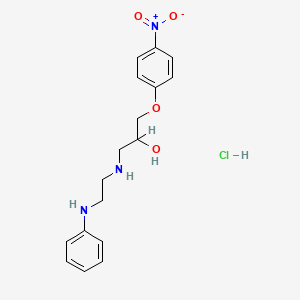
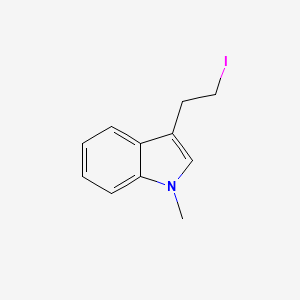
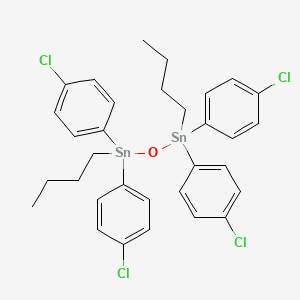
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
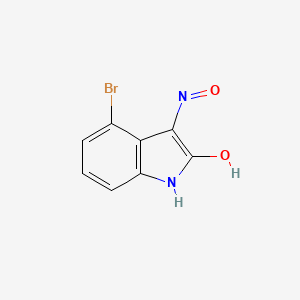
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
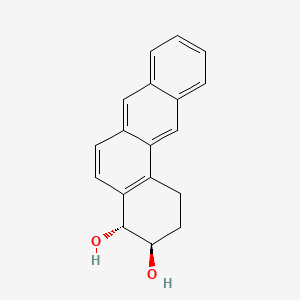
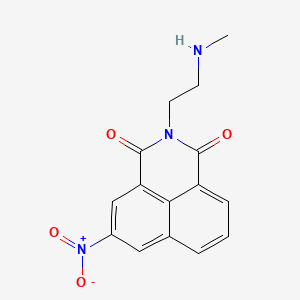
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
